Nifluridide
Overview
Description
Nifluridide is a chemical compound with the molecular formula C10H6F7N3O3 . It is also known by its IUPAC name N - [2-amino-3-nitro-5- (trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide .
Molecular Structure Analysis
The molecular structure of Nifluridide consists of 10 carbon atoms, 6 hydrogen atoms, 7 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or electron diffraction .
Scientific Research Applications
Analytical Determination in Water
A study by West, Dorulla, and Poole (1983) described a method for determining nifluridide and its cyclized product, EL-919, in water. This method involved extracting the compounds from water using Sep-Pak C18 cartridges and then analyzing them via high pressure liquid chromatography with UV detection. The study highlighted the half-life of nifluridide in water and its conversion to EL-919, providing insights into its stability and behavior in aquatic environments (West, Dorulla & Poole, 1983).
Impact on Reduviids and Trypanosomes
Dusanic and Boisvenue (2004) investigated the effects of nifluridide on reduviids (insect species) and different types of trypanosomes (parasitic protozoans). Their findings indicated that nifluridide was systemically active against certain reduviid species. However, it did not affect Trypanosoma cruzi in the intestinal contents of Triatoma infestans (an insect vector for Chagas disease). The study also examined the drug's impact on other trypanosome species in vitro and in vivo, offering valuable insights into the selective biological activity of nifluridide (Dusanic & Boisvenue, 2004).
Efficacy Against Parasitic Infestations in Cattle
Research by Boisvenue and Clymer (1982) demonstrated the effectiveness of nifluridide in treating parasitic infestations in cattle. Their study showed that a single subcutaneous injection of nifluridide successfully eliminated Psoroptes ovis mites and sucking lice from calves. This research provides evidence of nifluridide's potential as a veterinary therapeutic agent for controlling parasitic infestations in livestock (Boisvenue & Clymer, 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F7N3O3/c11-7(12)9(13,14)8(21)19-4-1-3(10(15,16)17)2-5(6(4)18)20(22)23/h1-2,7H,18H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUANPWFOQAEKNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(C(F)F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HCF2CF2C(O)NHC6H2(NH2)(NO2)CF3, C10H6F7N3O3 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034767 | |
Record name | Nifluridide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifluridide | |
CAS RN |
61444-62-0 | |
Record name | Nifluridide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifluridide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFLURIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849K45OH8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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